Rhp3+ protein is a crucial component in various biological processes, particularly in protein synthesis and regulation. This protein is derived from the Rhodobacter sphaeroides organism and is known for its role in the ribosomal function and translation mechanisms. The study of Rhp3+ protein has garnered attention due to its implications in understanding cellular responses to environmental stimuli and its potential applications in biotechnology.
Rhp3+ protein is sourced from Rhodobacter sphaeroides, a purple non-sulfur bacterium that thrives in diverse environments. This organism is notable for its photosynthetic capabilities and serves as a model organism for studying various metabolic processes, including protein synthesis.
Rhp3+ protein falls under the category of ribosomal proteins, which are essential for the assembly and function of ribosomes. These proteins play a vital role in translating messenger RNA into polypeptides, thereby influencing gene expression and cellular function.
The synthesis of Rhp3+ protein can be studied using various biochemical techniques. One effective method involves quantitative O-propargyl-puromycin tagging, which allows for the accurate quantification of newly synthesized proteins. This technique utilizes O-propargyl-puromycin as a tagging agent that enters the ribosome's acceptor site and incorporates into nascent polypeptide chains, facilitating real-time monitoring of protein synthesis within cells .
The process typically involves the following steps:
The molecular structure of Rhp3+ protein consists of several domains that facilitate its interaction with ribosomal RNA and other ribosomal proteins. These structural components are critical for its role in maintaining ribosomal integrity during translation.
Rhp3+ protein participates in several biochemical reactions within the ribosome, primarily involving the binding of transfer RNA and catalyzing peptide bond formation between amino acids during translation.
The interactions between Rhp3+ and other ribosomal components can be characterized using kinetic assays that measure reaction rates under varying conditions. These assays help in understanding how changes in environmental factors influence Rhp3+'s functionality within the ribosome .
The mechanism by which Rhp3+ operates involves its recruitment to the ribosome during translation initiation. It aids in stabilizing the ribosomal structure, facilitating the proper alignment of messenger RNA and transfer RNA, which is crucial for accurate protein synthesis.
Experimental data indicate that mutations or alterations in Rhp3+ can lead to significant changes in translation efficiency, highlighting its essential role in maintaining translational fidelity .
Rhp3+ protein exhibits typical characteristics associated with ribosomal proteins, including solubility in aqueous buffers and stability under physiological pH conditions. Its molecular weight and isoelectric point can vary based on post-translational modifications.
Chemically, Rhp3+ is sensitive to changes in ionic strength and temperature, which can affect its binding affinity to ribosomal RNA. Studies utilizing differential scanning calorimetry have shown that alterations in these parameters can lead to denaturation or aggregation of the protein .
Rhp3+ protein has significant applications in scientific research, particularly in:
The rhp3+ gene was cloned and characterized in 1992 through targeted efforts to identify Schizosaccharomyces pombe homologs of the Saccharomyces cerevisiae RAD3 gene, which was known to be essential for both excision repair and cell viability. The nomenclature "rhp3+" follows the established genetic naming conventions in S. pombe, where "rhp" designates "RAD homolog in pombe" and the number "3" indicates its specific correspondence to the S. cerevisiae RAD3 gene. This systematic naming reflects its position within a family of conserved DNA repair genes identified in fission yeast [1] [3].
Southern blot analyses conducted during its initial characterization confirmed that rhp3+ exists as a single-copy gene within the S. pombe genome, located on a specific chromosomal locus distinct from other known DNA repair genes. Northern blot experiments further revealed that the rhp3+ gene produces a 2.8 kb transcript, and notably, the expression level of this transcript increases following UV irradiation. This UV-inducibility positions rhp3+ among the DNA damage-responsive genes in fission yeast, indicative of its functional role in the cellular response to genotoxic stress [3] [7].
Table 1: Nomenclature and Key Characteristics of rhp3+
Feature | Description |
---|---|
Gene Name | rhp3+ (RAD homolog in pombe 3) |
Protein Name | rhp3 protein |
Organism | Schizosaccharomyces pombe (fission yeast) |
Discovery Year | 1992 |
Transcript Size | ~2.8 kb |
Induction | Upregulated by ultraviolet (UV) irradiation |
Chromosomal Status | Single-copy gene |
Functional Analog | Saccharomyces cerevisiae RAD3 |
The evolutionary conservation between rhp3+ and its budding yeast counterpart RAD3 is remarkably high. Sequence analysis reveals that the rhp3 protein shares approximately 67% amino acid identity with the S. cerevisiae RAD3 protein. This significant similarity extends beyond primary sequence to include conserved functional domains, particularly the helicase domains essential for ATP hydrolysis and DNA unwinding activity. These domains place rhp3+ within the SF2 superfamily of DNA helicases, characterized by seven signature motifs involved in nucleotide binding and DNA translocation [1] [3].
The most compelling evidence for the deep functional conservation comes from cross-species complementation assays. Remarkably, the S. pombe rhp3+ gene can fully rescue both the DNA repair deficiency and the inviability of S. cerevisiae rad3Δ null mutants. Conversely, the S. cerevisiae RAD3 gene can complement the defects in S. pombe rhp3Δ mutants. This reciprocal functional substitution demonstrates that despite approximately 300-600 million years of evolutionary divergence separating these yeasts, the core functional mechanisms of these helicases and the protein networks they operate within have been preserved under strong selective pressure [1] [3].
This evolutionary conservation extends beyond yeast to metazoans. The rhp3+/RAD3 functional module represents the evolutionary precursor to the human XPD protein (also called ERCC2), a component of the transcription factor II H (TFIIH) complex, and the ATR kinase (Ataxia telangiectasia and Rad3-related protein). While XPD directly inherits the helicase function in NER, ATR evolved into a master regulator kinase in the DNA damage response. Mutations in human XPD are associated with severe disorders including xeroderma pigmentosum (XP), Cockayne syndrome (CS), and trichothiodystrophy (TTD), underscoring the critical nature of this conserved pathway [1] [4] [6].
Table 2: Evolutionary Conservation of rhp3+/RAD3/XPD/ATR Family
Organism | Protein | Primary Function(s) | Human Disease Association |
---|---|---|---|
S. pombe (fission yeast) | rhp3+ | DNA helicase (NER), Essential for viability | None (model organism) |
S. cerevisiae (budding yeast) | RAD3 | DNA helicase (NER), Essential for viability | None (model organism) |
Homo sapiens (human) | XPD (ERCC2) | DNA helicase in TFIIH (NER, transcription) | Xeroderma pigmentosum, Cockayne syndrome, TTD |
Homo sapiens (human) | ATR | Serine/threonine kinase (DNA damage checkpoint) | Seckel syndrome |
Genetic studies in S. pombe provide unequivocal evidence that rhp3+ performs non-redundant functions in two critical cellular processes: nucleotide excision repair (NER) and the maintenance of cell viability. Its role in NER involves the detection and removal of bulky DNA lesions, particularly UV-induced cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs). The rhp3+ protein contributes its DNA helicase activity to the lesion verification and local DNA unwinding steps during NER, facilitating the excision of the damaged oligonucleotide fragment and subsequent repair synthesis [1] [2].
Mutational analyses underscore its essential nature. Strains carrying deletion mutations in rhp3+ (rhp3Δ) display two profound phenotypes: extreme UV sensitivity due to defective excision repair, and cell inviability under normal growth conditions. This dual phenotype confirms that rhp3+ is indispensable not only for DNA repair but also for fundamental cellular processes required for proliferation, likely including its roles in transcription initiation and replication fork stability. The inviability of rhp3Δ mutants can only be rescued by introducing a functional rhp3+ gene or its ortholog RAD3, demonstrating no redundancy with other helicases in fission yeast for essential functions [1] [3].
Biochemical studies indicate that the helicase activity intrinsic to rhp3+ is central to both its repair and essential functions. Specific mutations within the ATP-binding groove of rhp3+ (analogous to the rem mutations studied in RAD3) lead to a complex phenotype. These mutants exhibit moderate UV sensitivity, but crucially, they display increased recombination rates (rem phenotype) and become dependent on homologous recombination (HR) factors like Rad52 for survival. This genetic interaction suggests that defects in rhp3+ helicase function result in incomplete NER intermediates or stalled replication forks that necessitate HR-mediated repair. Persistent unrepaired lesions or aberrant repair intermediates in these mutants can lead to replication fork collapse and potentially lethal double-strand breaks, explaining the synthetic lethality with HR deficiencies [2] [7].
Further supporting this model, studies demonstrate that mutant rhp3 proteins with altered ATP-binding sites exhibit a gain of DNA affinity. This heightened DNA binding, coupled with reduced helicase activity, likely causes prolonged stalling of the repair machinery at damage sites. Such stalling prevents the timely completion of NER and promotes replication fork breakdown during S phase. Consequently, cells become reliant on HR pathways to restart collapsed forks and resolve DNA breaks, highlighting the critical balance rhp3+ maintains between different DNA repair modes to preserve genomic integrity and ensure cell survival [2].
Table 3: Phenotypic Consequences of rhp3+ Deficiency in S. pombe
Phenotype | Observed Effect in rhp3Δ Mutants | Molecular Basis |
---|---|---|
UV Sensitivity | Extreme sensitivity; defective excision repair of UV lesions | Inability to unwind DNA at damage sites for NER incision |
Cell Viability | Lethal (non-viable deletion mutants) | Essential role in transcription, replication, or basal DNA metabolism |
Genetic Interactions | Synthetic lethality with HR defects (e.g., rad52Δ) | Accumulation of DSBs from collapsed forks requires HR-mediated repair |
rem Mutants (ATP-site) | Moderate UV sensitivity, hyper-recombination, Rad52-dependence | Persistent NER intermediates, replication fork collapse, DSB formation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9